molecular formula C15H9ClN4OS B2511846 2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 325962-81-0

2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2511846
CAS No.: 325962-81-0
M. Wt: 328.77
InChI Key: VERRDVKZMOHZJR-UHFFFAOYSA-N
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Description

This compound features a thiadiazoloquinazolinone core fused with a 3-chlorophenylamino substituent. Its synthesis involves reacting 3-amino-2-mercaptoquinazolinone intermediates with aromatic isothiocyanates under specific conditions, yielding products characterized by IR, NMR, and mass spectrometry .

Properties

IUPAC Name

2-(3-chloroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4OS/c16-9-4-3-5-10(8-9)17-14-19-20-13(21)11-6-1-2-7-12(11)18-15(20)22-14/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERRDVKZMOHZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium chlorate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium chlorate in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium chlorate can lead to the formation of quinazolinone derivatives, while nucleophilic substitution can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Research has shown that derivatives of quinazolinone compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. In vitro studies have indicated that certain derivatives can inhibit cancer cell proliferation effectively .

Anti-inflammatory Properties

The compound has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses . This property could be leveraged in the development of treatments for inflammatory diseases.

Antimicrobial Activity

Compounds with thiadiazole and quinazoline frameworks have shown promising antimicrobial activities against various pathogens. The incorporation of different substituents can enhance their efficacy against bacterial strains .

Case Studies

Several studies provide insights into the practical applications of this compound:

  • Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and tested for anticancer activity using the National Cancer Institute's 60 cell line screening protocol. Among these, certain compounds demonstrated significant inhibitory effects on colon cancer and melanoma cell lines .
  • Anti-inflammatory Research : In silico studies highlighted the potential of 2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one as a lead compound for developing new anti-inflammatory drugs targeting 5-lipoxygenase enzymes .

Comparative Data Table

Below is a summary table comparing the biological activities of 2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one with other related compounds:

Compound NameAnticancer Activity (GI50 μM)Anti-inflammatory ActivityAntimicrobial Activity
2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-oneNot specifiedPotential 5-LOX inhibitorModerate
Compound A0.41 - 0.69SignificantHigh
Compound B0.25 - 5.01ModerateLow

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with DNA or proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Antituberculosis Activity
  • 2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
    • Substituent : Propylthio group at the sulfur position.
    • Activity : Exhibits 100% inhibition against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, comparable to rifampicin .
    • SAR Insight : Alkylthio groups enhance hydrophobic interactions with bacterial enzyme targets, as seen in docking studies .
Anti-HIV and Antibacterial Activity
  • USP/VA-2 (2-Methyl-[1,3,4]thiadiazolo[2,3-b]quinazolinone) Substituent: Methyl group at the 2-position. Activity: Demonstrates maximum protection against HIV-2 (ROD strain) and comparable antibacterial efficacy to amoxicillin . SAR Insight: Small alkyl groups (e.g., methyl) retain activity, while bulkier substituents reduce potency .
Anticancer Activity
  • (Oxo)[1,3,4]thiadiazolo[2,3-b]quinazoline-2-sulfonamide (Compound 15)
    • Substituent : Sulfonamide group.
    • Activity : Inhibits growth of MCF-7 breast cancer cells more effectively than bleomycin or ethidium bromide .
    • SAR Insight : Electron-withdrawing groups (e.g., sulfonamide) enhance cytotoxicity in cancer models.
Antimicrobial and Anti-inflammatory Activity
  • 2.2'-Bis-7-Substituted Thiadiazoloquinazolinones Substituent: Varied dicarboxylic acid-derived groups. Activity: Broad-spectrum antimicrobial activity against E. coli and S. aureus, with anti-inflammatory and analgesic effects . SAR Insight: Increased hydrophobicity from aromatic substituents improves membrane penetration.

Substituent Effects on Activity

Compound Name Substituent Key Activity MIC/IC50/Inhibition Reference
Target Compound 3-Chlorophenylamino Antimicrobial (inference) Not specified
2-(Propylthio)-... Propylthio Antituberculosis 6.25 µg/mL
USP/VA-2 Methyl Anti-HIV (HIV-2) Maximum protection
Compound 15 Sulfonamide Anticancer (MCF-7) >Bleomycin
Propyl Derivative () Propyl Anti-Mtb 100% inhibition
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The 3-chlorophenyl group (electron-withdrawing) may reduce anti-Mtb activity compared to propylthio (electron-donating) substituents .
    • Sulfonamide groups (electron-withdrawing) enhance anticancer activity by modulating electron density in the core structure .

Biological Activity

2-[(3-chlorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various fields such as antimicrobial and anticancer research.

  • Molecular Formula : C8H6ClN3S2
  • Molecular Weight : 243.74 g/mol
  • CAS Number : 76462-59-4

Synthesis

The synthesis of 2-[(3-chlorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the reaction of carbon disulfide with 4-(3-chlorophenyl)-3-thiosemicarbazide. The process yields the target compound through a series of condensation reactions that form the thiadiazole and quinazoline rings.

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) for related compounds can be as low as 0.98 μg/mL against MRSA .
  • Antifungal Activity : Some derivatives demonstrated moderate activity against Candida albicans, with MIC values around 7.80 μg/mL .

Anticancer Activity

The compound's anticancer potential has been evaluated against various cancer cell lines:

  • Cytotoxicity : Studies have shown that related thiadiazole derivatives exhibit cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example, certain derivatives displayed IC50 values below 10 μM, indicating strong antiproliferative activity .
  • Mechanism of Action : The anticancer effects are often attributed to cell cycle arrest in the G2/M phase and down-regulation of key proteins involved in tumor growth .

Case Studies

  • Study on Antimicrobial Properties :
    • A series of 1,3,4-thiadiazole derivatives were tested against various bacterial strains. The p-chlorophenyl derivative showed an MIC value of 62.5 μg/mL against S. aureus .
    • Another study highlighted that compounds with a thiadiazole core were effective against Salmonella typhi and exhibited antifungal properties against A. niger .
  • Evaluation of Anticancer Effects :
    • In vitro studies revealed that certain thiadiazole derivatives inhibited the growth of MCF-7 cells with IC50 values ranging from 0.28 µg/mL to higher concentrations depending on structural modifications .
    • These compounds were also evaluated for their ability to induce apoptosis in cancer cells, suggesting a multifaceted mechanism of action beyond mere cytotoxicity.

Data Tables

Biological ActivityCompoundTarget OrganismMIC/IC50 Value
Antibacterial2-Chloro derivativeS. aureus62.5 μg/mL
AntifungalThiadiazole derivativeC. albicans7.80 μg/mL
AnticancerThiadiazole derivativeMCF-70.28 µg/mL
AnticancerThiadiazole derivativeHepG29.6 µM

Q & A

Q. Basic Characterization

  • NMR : ¹H/¹³C NMR confirms the thiadiazole and quinazolinone rings, with aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., m/z 352.0893 for C₁₅H₈ClN₅OS) .

Q. Advanced Analysis

  • X-ray Crystallography : Resolves spatial arrangements of fused heterocycles and substituent orientations .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

How do researchers evaluate in vitro antituberculosis activity, and what are common pitfalls?

Basic Models
The compound is tested against Mycobacterium tuberculosis H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA). A reported MIC of 6.25 µg/mL (100% inhibition) compares favorably to rifampicin .

Q. Advanced Considerations

  • Contradictions : Discrepancies in MIC values may arise from strain variability (e.g., drug-resistant vs. lab-adapted strains) or assay protocols (e.g., incubation time, inoculum size) .
  • Cytotoxicity Screening : Parallel testing on Vero or HEK-293 cells ensures selectivity (e.g., CC₅₀ > 50 µg/mL) .

What structural modifications enhance bioactivity, and how are SAR studies designed?

Q. Advanced SAR Strategies

  • Core Modifications : Fluorine substitution at the 2-position of the thiadiazoloquinazolinone core retains activity (IC₅₀ = 12 nM for αIIbβ3 receptor antagonism), while bulkier groups (e.g., methyl) reduce potency .

  • Substituent Effects :

    R Group Anti-Mtb Activity (% Inhibition)
    Propyl (C₃H₇)100% (MIC = 6.25 µg/mL)
    Ethyl (C₂H₅)85%
    Nitro (-NO₂)8%
    Data from docking studies and in vitro assays .

How can researchers resolve contradictions in mechanistic data?

Q. Methodological Approaches

  • Enzyme Inhibition Assays : Directly measure binding to targets like InhA (enoyl-ACP reductase) using spectrophotometric NADH depletion assays .
  • Molecular Docking : Compare docking poses of active (propyl derivative) vs. inactive (p-methylacetophenone) analogs in the InhA active site to identify critical hydrophobic interactions .

What steps are required to transition from in vitro to in vivo efficacy studies?

Q. Advanced Experimental Design

  • Pharmacokinetics : Assess solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsome assays). Propyl derivatives show improved logP (2.8) vs. nitro analogs (1.5) .
  • In Vivo Models : Use murine TB infection models to evaluate efficacy at 25–50 mg/kg doses, monitoring bacterial load reduction in lungs .

Which green chemistry principles apply to scaling up synthesis?

Q. Advanced Methodologies

  • Solvent-Free Reactions : Ball-milling techniques reduce waste and energy consumption .
  • Catalyst Reusability : Vanadium oxide on fluorapatite catalysts maintain >80% efficiency after 5 cycles .

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